molecular formula C10H8F4O B13586198 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13586198
M. Wt: 220.16 g/mol
InChI Key: CKUCHIMWRJIMAI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9) is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research. This aromatic ketone, with the molecular formula C10H8F4O and a molecular weight of 220.16, is characterized by its distinct substitution pattern featuring both fluorine and trifluoromethyl groups on the phenyl ring . This structure makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and biologically active compounds . Its utility is underscored by its role as a precursor in synthesizing compounds like (1R,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol, which shares a closely related core structure . Furthermore, structurally similar phenylpropan-2-one derivatives are documented in patent literature as key intermediates in the synthesis of anorectic agents such as fenfluramine, highlighting the potential of this chemical class in medicinal chemistry research . The compound requires proper handling and is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. While a specific hazard classification is not fully detailed in all sources, analogous compounds in research often carry warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . Standard safe laboratory practices, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are strongly recommended. The compound may require cold-chain transportation to ensure stability .

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)2-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,2H2,1H3

InChI Key

CKUCHIMWRJIMAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Reaction with Isopropenyl Acetate Catalyzed by Copper Salts

The most documented industrially relevant preparation involves a two-step sequence starting from 3-fluoro-5-(trifluoromethyl)aniline:

  • Step 1: Diazotization
    The aniline derivative undergoes diazotization in aqueous hydrochloric acid with sodium nitrite at 0–25°C to form the corresponding diazonium salt. The reaction time ranges from 30 minutes to 3 hours.

  • Step 2: Reaction with Isopropenyl Acetate
    The diazonium salt is reacted with 1 to 3 molar equivalents of isopropenyl acetate in a polar solvent (water, acetone, or alcohol mixtures) in the presence of catalytic amounts (0.01 to 0.20 molar equivalents) of cuprous or cupric salts (chlorides preferred) and optionally a base (sodium acetate or bicarbonate). The reaction temperature is maintained between 20°C and 70°C for 30 minutes to 3 hours.

  • Purification
    The crude ketone is purified by forming a bisulfite complex followed by alkaline hydrolysis or by vacuum distillation.

This process yields the ketone intermediate with moderate yield (~40-42%) and is scalable for industrial applications, as described in Canadian Patent CA2205694A1 and European Patent EP0810195A1.

Table 1: Reaction Conditions Summary

Parameter Details
Starting material 3-Fluoro-5-(trifluoromethyl)aniline
Diazotization temp. 0–25°C
Diazotization time 30 min – 3 hours
Reagent for ketone formation Isopropenyl acetate (1–3 eq)
Catalyst Cuprous or cupric chloride (0.01–0.20 eq)
Solvent Water, acetone, or alcohol mixtures
Base Sodium acetate or bicarbonate (0–3 eq)
Reaction temp. 20–70°C
Reaction time 30 min – 3 hours
Yield Approximately 41.9%

Alternative Synthetic Routes via Cross-Coupling and Reductive Amination (Literature Insights)

While direct literature on this compound is limited, related aromatic ketones with fluoro and trifluoromethyl substituents have been synthesized via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations:

  • Palladium-Catalyzed Arylation
    Aryl halides bearing fluoro and trifluoromethyl substituents can be coupled with appropriate ketone precursors under Pd(0) catalysis using ligands such as XantPhos and bases like tert-butoxide in toluene at elevated temperatures (~110°C). This approach allows for the construction of complex aryl ketones with high regioselectivity.

  • Reductive Amination for Downstream Derivatives
    The ketone intermediate can be converted to amines (e.g., fenfluramine analogs) via reductive amination, typically using reducing agents like borane-dimethyl sulfide complexes in tetrahydrofuran (THF) at controlled temperatures (0–60°C).

Research Data and Yields

The diazotization/isopropenyl acetate method provides reproducible results with yields around 40-42%. The reaction is sensitive to temperature and catalyst loading, with copper salts playing a crucial catalytic role. Purification via bisulfite complex formation enhances product purity, facilitating downstream applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Diazotization + Isopropenyl Acetate 3-Fluoro-5-(trifluoromethyl)aniline Cuprous/cupric chloride, base 0–70°C, 30 min – 3 h ~42 Industrially scalable
Pd-Catalyzed Cross-Coupling Aryl halide with fluoro & trifluoromethyl Pd2(dba)3, XantPhos, t-BuONa 110°C, 12 h Variable For complex aryl ketones
Reductive Amination (downstream) Ketone intermediate BH3-Me2S, THF 0–60°C, 6 h High For amine derivatives synthesis

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one with key analogs, highlighting structural variations and their implications:

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 3-F, 5-CF₃ Ketone 236.16* Intermediate in drug synthesis; enhanced metabolic stability due to fluorine substitution
1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one 2-Br, 5-CF₃ Ketone 281.07 Discontinued; bromine may increase reactivity but reduce stability
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ Ketone 202.20 Fenfluramine precursor; lacks fluorine, potentially less electronegative
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropan-2-ol 3-F, 5-CF₃ Alcohol 236.21 Higher polarity due to -OH; possible use in prodrug formulations
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol 3-F, 5-CF₃ Alcohol 208.15 Reduced reactivity compared to ketone; applications in polymer chemistry

*Calculated molecular weight based on formula C₁₀H₈F₄O.

Substituent Position and Electronic Effects

  • Fluorine vs. Bromine : Replacing fluorine with bromine (e.g., in 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one) introduces a heavier, less electronegative atom. Bromine’s larger size and polarizability may enhance reactivity in cross-coupling reactions but reduce metabolic stability .
  • Trifluoromethyl Group : The -CF₃ group increases lipophilicity, improving membrane permeability in drug candidates. Its electron-withdrawing nature also stabilizes adjacent electrophilic centers .

Functional Group Variations

  • Ketone vs. Alcohol: The ketone group in this compound makes it more reactive toward nucleophiles (e.g., in reductive amination for fenfluramine synthesis) compared to alcohol derivatives like 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol .

Pharmaceutical Intermediates

This compound’s structural analogs, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, are critical intermediates in synthesizing fenfluramine. The addition of a fluorine atom at position 5 in the target compound may enhance binding affinity to serotonin receptors due to increased electronegativity and steric effects .

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as hydrolysis of nitrile precursors (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) to carboxylic acids, followed by ketone formation via reaction with acetic anhydride and catalysts like sulfuric acid . Key parameters include:
  • Temperature : Higher temperatures (e.g., 80–100°C) accelerate hydrolysis but may increase side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Catalysts : Acidic conditions (e.g., H₂SO₄) are critical for cyclization steps. Purity is optimized via column chromatography or recrystallization .

Q. What are the key structural features of this compound that influence its reactivity and stability?

  • Methodological Answer : The trifluoromethyl (-CF₃) and fluoro (-F) groups on the phenyl ring contribute to:
  • Steric Hindrance : Bulky -CF₃ groups reduce nucleophilic attack at the carbonyl carbon .
  • Electronic Effects : Electron-withdrawing -F and -CF₃ groups stabilize the ketone via inductive effects, enhancing resistance to oxidation .
    Stability assessments require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures .

Q. How does the presence of fluorine substituents affect the compound’s physicochemical properties?

  • Methodological Answer : Fluorine atoms significantly alter:
  • Lipophilicity : Measured via octanol-water partition coefficients (logP), fluorine increases membrane permeability, making the compound suitable for CNS-targeted drug studies .
  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, as shown in in vitro microsomal assays .
    Computational tools like COSMO-RS predict solubility and partition coefficients based on fluorine content .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound with biological targets?

  • Methodological Answer : AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to estimate binding energies. Steps include:
  • Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., GPR52 receptor) using tools like PyMOL.
  • Ligand Optimization : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization.
  • Docking Simulation : Set grid boxes to encompass active sites (e.g., 25 ų) and run multithreaded calculations for accuracy. Results are validated via molecular dynamics simulations (e.g., GROMACS) .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ or EC₅₀ values arise from assay variability. Mitigation strategies include:
  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control compounds.
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools like hierarchical clustering to identify outliers .
  • Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., -CF₃ vs. -Cl) with activity trends using multivariate regression .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-ketone) to track biotransformation.
  • Enzyme Inhibition Assays : Test CYP450 isoform specificity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during oxidation .

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